molecular formula C10H7NO2S B6366323 4-(3-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde CAS No. 1261924-77-9

4-(3-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde

Cat. No.: B6366323
CAS No.: 1261924-77-9
M. Wt: 205.23 g/mol
InChI Key: ZRTIZNHOWCXPOI-UHFFFAOYSA-N
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Description

4-(3-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyridine and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and aldehyde functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-5-8-4-7(6-14-8)10-9(13)2-1-3-11-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTIZNHOWCXPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC(=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682677
Record name 4-(3-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-77-9
Record name 4-(3-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde typically involves the condensation of 3-hydroxypyridine with thiophene-2-carbaldehyde. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and a carbonyl compound in the presence of a base . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation

Major Products

    Oxidation: 4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid

    Reduction: 4-(3-Hydroxypyridin-2-yl)thiophene-2-methanol

    Substitution: Various ethers and esters depending on the substituents used

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of both hydroxyl and aldehyde groups allows it to form multiple interactions with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(3-Hydroxypyridin-2-yl)thiophene-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    Thiophene-2-carbaldehyde: Lacks the pyridine ring and hydroxyl group.

Uniqueness

4-(3-Hydroxypyridin-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both a pyridine and a thiophene ring, as well as hydroxyl and aldehyde functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for the development of bioactive molecules.

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